molecular formula C18H17NO3 B11836632 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one CAS No. 153499-29-7

2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11836632
CAS No.: 153499-29-7
M. Wt: 295.3 g/mol
InChI Key: NZDCSJUZLHOSKM-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methoxy-substituted chromone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 3-methoxy-2-hydroxyacetophenone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromone core. This step may require heating and the use of a catalyst such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the chromone core can yield dihydrochromone derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of fluorescent dyes and sensors.

Biology:

  • Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
  • Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine:

  • Explored as a potential therapeutic agent for neurodegenerative diseases due to its antioxidant properties.
  • Evaluated for its anti-inflammatory effects in the treatment of chronic inflammatory conditions.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of organic electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

    Anti-inflammatory Effects: The compound can modulate the activity of inflammatory mediators such as cytokines and prostaglandins.

Comparison with Similar Compounds

    2-(4-(Dimethylamino)phenyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness:

  • The presence of the methoxy group in 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one enhances its lipophilicity and may improve its ability to cross cell membranes.
  • The combination of the dimethylamino and methoxy groups contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)13-10-8-12(9-11-13)17-18(21-3)16(20)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCSJUZLHOSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10772584
Record name 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10772584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153499-29-7
Record name 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10772584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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